1-(1-Chloroethyl)-4-(difluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Chloroethyl)-4-(difluoromethoxy)benzene is an organic compound with a complex structure that includes a benzene ring substituted with a 1-chloroethyl group and a difluoromethoxy group
Scientific Research Applications
1-(1-Chloroethyl)-4-(difluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and as a probe in molecular biology experiments.
Industry: It is used in the production of specialty chemicals and materials
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Chloroethyl)-4-(difluoromethoxy)benzene typically involves the introduction of the 1-chloroethyl group and the difluoromethoxy group onto a benzene ring. One common method involves the Friedel-Crafts alkylation reaction, where benzene is reacted with 1-chloroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using a suitable difluoromethoxy reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-(1-Chloroethyl)-4-(difluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 1-chloroethyl group can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the chlorine atom or to modify the difluoromethoxy group.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other functionalized compounds .
Mechanism of Action
The mechanism of action of 1-(1-Chloroethyl)-4-(difluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The 1-chloroethyl group can participate in nucleophilic substitution reactions, while the difluoromethoxy group can engage in hydrogen bonding and other interactions. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(Chloromethyl)-2-(difluoromethoxy)benzene
- 1-(Chloromethyl)-2-[2-(difluoromethoxy)ethoxy]benzene
- 1-Chloroethyl chloroformate
Uniqueness
1-(1-Chloroethyl)-4-(difluoromethoxy)benzene is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Properties
IUPAC Name |
1-(1-chloroethyl)-4-(difluoromethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF2O/c1-6(10)7-2-4-8(5-3-7)13-9(11)12/h2-6,9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCJKSKUEAQPSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.